molecular formula C22H18Cl4N2O3 B10827828 4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione

4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione

Cat. No.: B10827828
M. Wt: 500.2 g/mol
InChI Key: JSVBOFDROKCPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML1-SA1 involves the formation of a tetrachlorophthalimidoacetamide moiety. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for ML1-SA1 are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory synthesis, scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

ML1-SA1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ML1-SA1 include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ML1-SA1 .

Scientific Research Applications

ML1-SA1 has a wide range of scientific research applications, including:

Mechanism of Action

ML1-SA1 acts as an agonist of the TRPML family of calcium channels. It primarily activates TRPML1 channels, leading to the release of calcium ions from lysosomes. This activation plays a crucial role in various cellular processes, including lysosomal function, autophagy, and cellular signaling . The molecular targets of ML1-SA1 include TRPML1, TRPML2, and TRPML3 channels .

Comparison with Similar Compounds

ML1-SA1 is unique in its ability to activate all human TRPML isoforms, while other similar compounds may have selective activity. For example:

These differences highlight the uniqueness of ML1-SA1 in its broad activity across TRPML isoforms.

Properties

Molecular Formula

C22H18Cl4N2O3

Molecular Weight

500.2 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H18Cl4N2O3/c1-10-8-22(2,3)28(12-7-5-4-6-11(10)12)13(29)9-27-20(30)14-15(21(27)31)17(24)19(26)18(25)16(14)23/h4-7,10H,8-9H2,1-3H3

InChI Key

JSVBOFDROKCPIA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)(C)C

Origin of Product

United States

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